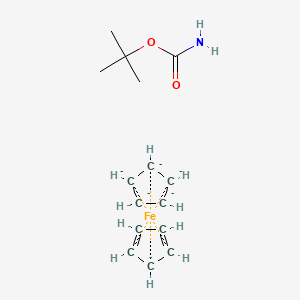![molecular formula C8H7NOS B13779708 2-Methylthieno[2,3-c]pyridin-4-ol CAS No. 73224-10-9](/img/structure/B13779708.png)
2-Methylthieno[2,3-c]pyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylthieno[2,3-c]pyridin-4-ol is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylthieno[2,3-c]pyridin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-thioxopyridine-3-carbonitrile as a starting material. The reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of the desired compound .
Industrial Production Methods
continuous flow synthesis methods, which offer advantages such as shorter reaction times and increased safety, could be adapted for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylthieno[2,3-c]pyridin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Applications De Recherche Scientifique
2-Methylthieno[2,3-c]pyridin-4-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of advanced materials, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 2-Methylthieno[2,3-c]pyridin-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is involved in cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thienopyridine derivatives, such as:
- 2-Methylthieno[3,2-c]pyridin-4-ol
- Thionaphtheno[2,3-b]pyridines
- Thienothienopyridines
Uniqueness
2-Methylthieno[2,3-c]pyridin-4-ol is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
| 73224-10-9 | |
Formule moléculaire |
C8H7NOS |
Poids moléculaire |
165.21 g/mol |
Nom IUPAC |
2-methylthieno[2,3-c]pyridin-4-ol |
InChI |
InChI=1S/C8H7NOS/c1-5-2-6-7(10)3-9-4-8(6)11-5/h2-4,10H,1H3 |
Clé InChI |
MGODXLGJOFDSCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(S1)C=NC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Hexabutyl 2,2',2''-[(butylstannylidyne)tris(thio)]trisuccinate](/img/structure/B13779688.png)
![4-[(4-Methylidenecyclohexyl)methoxy]-4-oxobutanoic acid](/img/structure/B13779690.png)

